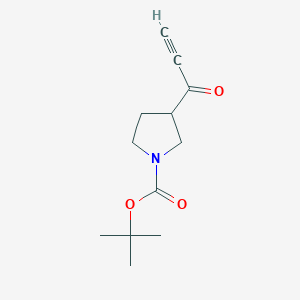

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20369568

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3 |

| Standard InChI Key | WVLUYLNKIVFCPC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at two positions:

-

1-Position: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for the amine functionality.

-

3-Position: A prop-2-ynoyl group (HC≡C–CO–), introducing a terminal alkyne capable of participating in click chemistry reactions.

This combination of functional groups balances steric protection (via the bulky tert-butyl group) with reactive handles (the alkyne and carbonyl) for further derivatization.

Physicochemical Properties

Based on structural analogs and computational estimates, key properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ (estimated) |

| Molecular Weight | 235.28 g/mol (calculated) |

| Boiling Point | Not reported; likely >200°C (analog-based) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |

| Stability | Sensitive to strong acids/bases due to Boc group |

The Boc group enhances solubility in organic solvents, while the alkyne moiety enables reactivity under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Synthetic Pathways

Key Synthetic Strategies

Synthesis typically involves sequential functionalization of the pyrrolidine ring:

Pyrrolidine Functionalization

-

Boc Protection: The pyrrolidine amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding tert-butyl pyrrolidine-1-carboxylate .

-

Acylation at C3: The prop-2-ynoyl group is introduced via nucleophilic acyl substitution. Propiolic acid chloride (HC≡C–COCl) reacts with the free amine of 3-aminopyrrolidine-1-carboxylate under anhydrous conditions .

Representative Reaction Scheme:

Purification and Characterization

-

Chromatography: Silica gel column chromatography isolates the product using gradients of ethyl acetate/hexane.

-

Spectroscopic Analysis:

Chemical Reactivity and Applications

Reactivity Profile

-

Alkyne Functionalization: The terminal alkyne undergoes:

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for further modifications .

Applications in Drug Discovery

-

Prodrug Development: The Boc group enhances membrane permeability, while the alkyne allows targeted release via click chemistry in vivo.

-

Kinase Inhibitors: Pyrrolidine scaffolds are prevalent in ATP-binding site inhibitors (e.g., JAK2/STAT3 pathway modulators) .

Future Directions

Research Opportunities

-

Bioorthogonal Chemistry: Exploit the alkyne for in vivo labeling without disrupting biological systems.

-

Polymer Chemistry: Incorporate into monomers for stimuli-responsive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume